Product packaging for diethyl pivaloylmalonate(Cat. No.:CAS No. 22524-02-3)

diethyl pivaloylmalonate

Cat. No.: B8781661
CAS No.: 22524-02-3
M. Wt: 244.28 g/mol
InChI Key: OYQLPNVWHRIXBZ-UHFFFAOYSA-N
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Description

Diethyl pivaloylmalonate (CAS 22524-02-3) is a specialized ester derivative of malonic acid with a molecular formula of C12H20O5 and a molecular weight of 244.28 g/mol . Compounds in this class are of significant interest in organic synthesis due to the reactivity of the central methylene group, which, being adjacent to two carbonyl groups, can be readily deprotonated to form a stable carbanion . This anion is a key intermediate in the classic malonic ester synthesis, a fundamental method for the preparation of substituted acetic acids and other carboxylic acid derivatives . The presence of the pivaloyl (2,2-dimethylpropanoyl) group in this compound introduces steric bulk, which may be exploited to influence the regio- or stereoselectivity of subsequent chemical transformations. As such, this compound serves as a versatile building block for researchers working in pharmaceutical chemistry, agrochemical development, and materials science. It is a valuable precursor for the synthesis of more complex molecules, including potentially novel pharmaceuticals, fragrances, and polymers . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O5 B8781661 diethyl pivaloylmalonate CAS No. 22524-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22524-02-3

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-(2,2-dimethylpropanoyl)propanedioate

InChI

InChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3

InChI Key

OYQLPNVWHRIXBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC

Origin of Product

United States

Historical Context of Malonate Derivatives in Synthetic Research

The journey of diethyl pivaloylmalonate is deeply rooted in the broader history of malonic ester synthesis, a cornerstone of organic chemistry for over a century. studysmarter.co.uk Malonic acid, a naturally occurring dicarboxylic acid first prepared in 1858, and its esters have long been recognized for their synthetic versatility. atamankimya.com The classical malonic ester synthesis allows for the alkylation of the carbon atom situated between two carbonyl groups, which can then be decarboxylated to form substituted acetic acids. wikipedia.org This fundamental transformation has been a reliable method for carbon-carbon bond formation. masterorganicchemistry.com

Over the years, the malonic ester synthesis has evolved, with advancements including the development of photochemical approaches and its application in the synthesis of complex molecules like barbiturates and anticonvulsants. studysmarter.co.ukwikipedia.org The core principle, however, remains the unique acidity of the α-hydrogen atoms of the methylene (B1212753) group, facilitating the formation of a stable enolate. chemicalbook.com

Structural Significance and Reactivity Principles of Diethyl Pivaloylmalonate

Diethyl pivaloylmalonate, with the chemical formula C₁₂H₂₀O₅, is structurally a derivative of diethyl malonate where one of the α-hydrogens is replaced by a pivaloyl group. chemsrc.com This substitution has profound implications for its reactivity.

The most notable feature of this compound is the presence of the bulky tertiary-butyl group within the pivaloyl substituent. This group exerts significant steric hindrance, which can influence the molecule's reactivity in several ways. For instance, the pivaloyl group is known to be a sterically hindered protecting group for alcohols, making the corresponding pivaloate esters resistant to cleavage. tcichemicals.comhighfine.com This steric bulk in this compound can direct the approach of reagents and influence the stereochemical outcome of reactions. beilstein-journals.org

The reactivity of this compound is centered around the remaining acidic α-hydrogen. Deprotonation of this hydrogen by a suitable base generates a stabilized enolate, which can then participate in various nucleophilic reactions. However, the steric hindrance from the adjacent pivaloyl group can modulate the reactivity of this enolate compared to less substituted malonates.

A key reaction of substituted malonic esters is decarboxylation, which is typically achieved by heating in the presence of acid or base. openochem.org This process involves the hydrolysis of the ester groups followed by the loss of carbon dioxide to yield a ketone. openochem.org The presence of the pivaloyl group can influence the conditions required for this decarboxylation.

Physicochemical Properties of this compound

PropertyValue
CAS Number 22524-02-3
Molecular Formula C₁₂H₂₀O₅
Molecular Weight 244.28 g/mol
Boiling Point 287.2 °C at 760 mmHg
Density 1.056 g/cm³
Flash Point 119.4 °C
Refractive Index 1.441
Table constructed from data found in chemsrc.com.

Overview of Research Trajectories for Diethyl Pivaloylmalonate

Established Synthetic Pathways

The most common and dependable route for synthesizing this compound involves the C-acylation of diethyl malonate.

The cornerstone of this compound synthesis is the acylation of diethyl malonate using pivaloyl chloride. lookchem.com In this reaction, the enolate of diethyl malonate acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This process results in the formation of this compound and a chloride salt. The reaction is typically facilitated by a base, which is crucial for the initial deprotonation of diethyl malonate to form the reactive enolate. A general procedure involves preparing the enolate first and then adding the acid chloride to complete the acylation. lookchem.com

The choice of base and solvent is critical in the synthesis of this compound, directly impacting reaction success and product yield.

Several basic reagents have proven effective in promoting the acylation of diethyl malonate.

Sodium Ethoxide (NaOEt) and Sodium Methoxide (B1231860) (NaOMe): Strong alkoxide bases like sodium ethoxide and sodium methoxide are traditionally used to generate the malonate enolate. prepchem.comgoogle.com For instance, a solution of sodium ethoxide can be prepared by dissolving sodium metal in absolute ethanol. prepchem.comgoogle.com This is then added to a solution of diethyl malonate. prepchem.comgoogle.com Similarly, sodium methoxide can be used, often prepared by adding a solution of sodium methoxide in methanol (B129727) to the reaction mixture, followed by distillation to remove the methanol. google.com

Magnesium Chloride and Triethylamine (B128534) (MgCl₂/Et₃N): A significant advancement in this acylation is the use of a milder base system consisting of magnesium chloride and a tertiary amine, such as triethylamine or pyridine. lookchem.comresearchgate.netacs.org In this system, magnesium chloride acts as a Lewis acid, complexing with the diethyl malonate to increase its acidity. lookchem.com This allows for the use of a weaker base like triethylamine to quantitatively form the magnesium enolate. lookchem.comresearchgate.net This method is highly efficient, leading to excellent yields of the C-acylated product. researchgate.netacs.org Using 2 equivalents of the tertiary amine base is essential for driving the reaction to completion. lookchem.com

The following table summarizes the efficacy of different bases in the acylation of diethyl malonate.

Base SystemRole of BaseTypical YieldReference
Sodium EthoxideStrong base, forms sodium enolate86% prepchem.com
Sodium MethoxideStrong base, forms sodium enolate90% (for methyl ester analog) google.com
MgCl₂ / TriethylamineForms magnesium enolate, milder conditions90% lookchem.com

The solvent plays a crucial role in the reaction, influencing solubility, reactivity, and the suppression of side reactions.

Aromatic Hydrocarbons: Solvents like xylene and toluene (B28343) are commonly used, particularly in reactions involving sodium ethoxide. prepchem.comgoogle.com These non-polar solvents are effective, but the choice may represent a compromise between minimizing side reactions and maximizing conversion. google.com

Ethers: Higher ethers such as di-n-butyl ether and di-sec-butyl ether have been shown to give good results. google.com

Acetonitrile (B52724): For reactions mediated by the MgCl₂/triethylamine system, dry acetonitrile is an effective solvent. lookchem.com

Mixed Solvents: Mixtures, such as cyclohexane (B81311) and acetone, can also be employed to optimize the balance between reducing di-pivaloylation (favoring polar solvents) and achieving high conversion (favoring non-polar solvents). google.com

To achieve high yields of this compound, careful control of reaction parameters is necessary.

Stoichiometry: When using base systems like MgCl₂/triethylamine, employing two equivalents of the base is critical to neutralize the acid produced during the reaction and drive the equilibrium towards the product. lookchem.com Using only one equivalent leads to significantly lower yields. lookchem.com

Temperature Control: The reaction temperature is a key variable. Reactions can be carried out at temperatures ranging from ambient up to 100°C, with a preferred range of 35°C to 70°C. google.com One procedure involves cooling the reaction mixture to 0°C before the addition of the acid chloride, followed by stirring for an extended period at room temperature. lookchem.com

Minimizing Side Reactions: A potential side reaction is di-pivaloylation. This can be suppressed by using a large excess of diethyl malonate or by carefully selecting a solvent of medium polarity. google.com

Reaction Work-up: After the reaction, the mixture is typically quenched with an acid, such as dilute hydrochloric acid. lookchem.comprepchem.com The organic product is then extracted, dried, and purified, often by vacuum distillation, to yield the pure this compound. lookchem.comprepchem.com Through such optimized procedures, yields as high as 90% have been reported. lookchem.com

The following table outlines an example of optimized reaction conditions.

ReagentsSolventTemperatureYieldReference
Diethyl malonate, Pivaloyl chloride, MgCl₂, TriethylamineAcetonitrile0°C to Room Temp.90% lookchem.com
Diethyl malonate, Pivaloyl chloride, Sodium EthoxideXylene / EthanolAmbient to 50°C86% (of subsequent product) prepchem.com

Base-Mediated Reaction Systems

Emerging Synthetic Approaches and Innovations

While the acylation of diethyl malonate remains the primary synthetic route, innovations focus on improving the efficiency and practicality of the process. The development of the magnesium chloride and triethylamine base system represents a significant innovation over traditional strong bases. researchgate.netscientificlabs.iesigmaaldrich.com This method avoids the use of pyrophoric sodium metal and often results in cleaner reactions with excellent yields. lookchem.comresearchgate.net Other metal chlorides, including ZnCl₂, CuCl₂, and AlCl₃, were found to be ineffective for this transformation. lookchem.com Further research explores the use of different catalysts and reaction conditions to streamline the synthesis of β-keto esters like this compound. The reduction of this compound itself is also noted as a method to obtain precursor triols for other complex molecules, highlighting its utility as a synthetic intermediate. tandfonline.comoup.com

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation of malonic ester derivatives, including this compound. This process is often a key step in synthetic sequences to introduce new substituents.

The decarboxylation of β-keto acids and their corresponding esters, like this compound, typically proceeds through a cyclic transition state upon heating. For the ester, this process is often facilitated by prior hydrolysis to the corresponding β-keto acid. The presence of a carbonyl group beta to the carboxylic acid is crucial for stabilizing the transition state. The mechanism can be envisioned as a concerted process where the C-C bond to the carboxyl group breaks simultaneously with the formation of an O-H bond and a C-C double bond, leading to an enol intermediate. This enol then tautomerizes to the more stable keto form.

A widely used method for the decarboxylation of malonic esters is the Krapcho decarboxylation. This reaction is particularly effective for esters with an electron-withdrawing group at the β-position and is typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often with the addition of salts such as lithium chloride. For α,α-disubstituted esters like this compound, the proposed mechanism involves nucleophilic attack of a halide ion on one of the ethyl groups of the ester in an SN2 fashion. This is followed by the loss of carbon dioxide to form a carbanion intermediate, which is then protonated by a source like water to yield the final product. The use of salts like LiCl can accelerate the reaction, and in some cases, lithium ions can act as a Lewis acid to activate the β-ketoester. Microwave-assisted Krapcho decarboxylation has also been developed, sometimes using aqueous conditions and salts like lithium sulfate, which can obviate the need for DMSO.

The primary product of the selective decarboxylation of this compound is ethyl pivaloylacetate, a valuable β-keto ester. This transformation effectively removes one of the ethoxycarbonyl groups.

Experimental studies have shown that reacting this compound with a base like sodium methoxide in a solvent such as di-sec-butyl ether, followed by acidification, can lead to the formation of the corresponding methyl pivaloylacetate in high yield. Similarly, using this compound as the starting material in diethyl ether at 35°C resulted in an 83% yield of ethyl pivaloylacetate. These β-keto esters exist in equilibrium with their enol tautomers. The formation of these synthons is a critical step in the synthesis of more complex molecules, as the resulting β-keto ester can undergo further reactions, such as alkylation or condensation.

Table 1: Decarboxylation of this compound to Ethyl Pivaloylacetate

Reactant Base/Solvent Temperature (°C) Product Yield (%) Reference
This compound Sodium ethoxide / Diethyl ether 35 Ethyl pivaloylacetate 83
This compound Sodium ethoxide / Xylene, then acidification 50 Ethyl pivaloylacetate Not specified

Reduction Chemistry

The reduction of the carbonyl groups in this compound offers pathways to valuable polyol structures. The choice of reducing agent and reaction conditions determines the extent of reduction.

The complete reduction of both the ester and ketone functionalities in this compound leads to the formation of a functionalized triol. Specifically, the reduction of this compound can yield 2-(tert-butyl)-1,3-propanediol, although the direct synthesis to a triol from the pivaloylmalonate is less commonly detailed than the diol from simpler precursors. The general principle of reducing esters and ketones to alcohols is well-established. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and ketones to primary and secondary alcohols, respectively. The reduction of a lactone, a cyclic ester, with LiAlH₄ to a diol demonstrates a similar transformation. The synthesis of other functionalized diols and triols, such

Other Chemical Reactivity Studies

Electrophilic and Nucleophilic Derivatizations

This compound, possessing a reactive methylene (B1212753) proton flanked by three carbonyl groups (one ketone and two esters), is a versatile substrate for various chemical transformations. Its derivatizations can be broadly categorized into reactions involving electrophiles, which target the nucleophilic enolate, and reactions with nucleophiles, which attack the electrophilic carbonyl carbons.

Electrophilic Derivatizations

The presence of the electron-withdrawing pivaloyl and ester groups significantly increases the acidity of the α-hydrogen, facilitating the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.org Unlike diethyl malonate, which has two acidic α-hydrogens, this compound has only one. This structural feature precludes the possibility of dialkylation, a common side reaction in the alkylation of diethyl malonate, thus allowing for selective mono-functionalization at the α-carbon. libretexts.orgreddit.com

The formation of this compound itself is a prime example of an electrophilic derivatization, specifically the C-acylation of diethyl malonate. In this reaction, the enolate of diethyl malonate acts as a nucleophile, attacking the electrophilic pivaloyl chloride. This reaction can be efficiently carried out in the presence of magnesium chloride and a tertiary amine base like triethylamine, yielding the desired product. lookchem.com

Alkylation: Once deprotonated by a base such as sodium ethoxide, the resulting enolate of this compound serves as a potent nucleophile. libretexts.org It can readily react with various electrophiles, most commonly alkyl halides, in a classic SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgfiveable.me This alkylation is a cornerstone of malonic ester synthesis, allowing for the construction of more complex carbon skeletons. fiveable.me The general scheme involves the reaction of the enolate with an alkyl halide (R-X) to yield an α-alkylated derivative.

Alkylating Agent (Electrophile)BaseProduct StructureProduct Name
Methyl Iodide (CH₃I)Sodium Ethoxide (NaOEt)Structure of Diethyl 2-methyl-2-pivaloylmalonateDiethyl 2-methyl-2-pivaloylmalonate
Benzyl Bromide (BnBr)Sodium Ethoxide (NaOEt)Structure of Diethyl 2-benzyl-2-pivaloylmalonateDiethyl 2-benzyl-2-pivaloylmalonate
1-Bromobutane (CH₃(CH₂)₃Br)Potassium Carbonate (K₂CO₃) / 18-crown-6Structure of Diethyl 2-butyl-2-pivaloylmalonateDiethyl 2-butyl-2-pivaloylmalonate

Nucleophilic Derivatizations

The carbonyl carbons of the ester and pivaloyl groups in this compound are electrophilic and thus susceptible to attack by nucleophiles.

Hydrolysis and Decarboxylation: One of the most significant nucleophilic derivatizations is the hydrolysis of the ester groups, typically under basic conditions using a reagent like sodium hydroxide, followed by acidification. libretexts.orggoogle.com This process converts the diester into a β-keto dicarboxylic acid. Such compounds are often unstable and readily undergo decarboxylation (loss of CO₂) upon heating to yield a β-keto acid. In the case of this compound, this sequence of hydrolysis and decarboxylation can be controlled to produce ethyl pivaloylacetate. google.com In one documented procedure, treating this compound with a base at elevated temperatures resulted in the formation of ethyl pivaloylacetate in an 83% yield, demonstrating an efficient de-ethoxycarbonylation. google.com

Rearrangement Reactions and Structural Modifications

Beyond simple derivatizations, this compound can undergo more profound structural changes through reduction or serve as a precursor for molecules that participate in rearrangement reactions. A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.dethermofisher.com

Structural Modifications

Reduction: A significant structural modification of this compound is the complete reduction of its three carbonyl groups. The use of powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ester functionalities and the ketone to hydroxyl groups. This transformation converts this compound into a triol, specifically 2-(hydroxymethyl)-2-tert-butyl-1,3-propanediol. tandfonline.com These resulting triols are valuable intermediates in their own right; for instance, they can be reacted with phosphoryl chloride to synthesize bicyclic phosphates, which have been studied as GABA antagonists. tandfonline.com

Starting MaterialReagentProductProduct Class
This compoundLithium Aluminum Hydride (LiAlH₄)2-(hydroxymethyl)-2-tert-butyl-1,3-propanediolTriol

Rearrangement Reactions

While this compound itself does not readily undergo the most common named rearrangement reactions (e.g., Beckmann, Claisen, Curtius), its derivatives can be suitable substrates for such transformations. byjus.com For example, the ketone carbonyl could potentially be converted into an oxime by reacting it with hydroxylamine. This oxime derivative could then undergo a Beckmann rearrangement to produce a lactam, which involves the insertion of a nitrogen atom into the carbon framework. byjus.com

Similarly, other rearrangements, such as the lookchem.comgoogle.com-phospha-Brook rearrangement, occur on α-hydroxyphosphonates. mdpi.com These precursors could potentially be synthesized from this compound by reacting it with a suitable phosphorus reagent. Therefore, while not a direct participant, this compound serves as a versatile starting block for molecules designed to undergo specific, complex molecular rearrangements.

Diethyl Pivaloylmalonate As a Synthetic Precursor and Intermediate

Precursor in Heterocyclic Synthesis

The arrangement of functional groups within diethyl pivaloylmalonate makes it an adept starting material for synthesizing heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings.

A notable application of this compound is in the synthesis of bicyclic phosphates (BPs), a class of compounds recognized for their activity as GABA antagonists. tandfonline.comjst.go.jp The preparation pathway leverages the reactivity of the malonate ester. The synthesis begins with the reduction of this compound to yield the corresponding triol, 2-(hydroxymethyl)-2-tert-butyl-1,3-propanediol. This triol intermediate is then reacted with phosphoryl chloride (POCl₃) to induce cyclization, forming the rigid, cage-like structure characteristic of a bicyclic phosphate (B84403). tandfonline.comjst.go.jp

Table 1: Synthesis of Bicyclic Phosphates from this compound

StepReactant(s)Reagent(s)ProductPurpose
1This compoundReducing Agent (e.g., LiAlH₄)2-(hydroxymethyl)-2-tert-butyl-1,3-propanediol (a triol)Reduction of ester groups to primary alcohols. tandfonline.com
22-(hydroxymethyl)-2-tert-butyl-1,3-propanediolPhosphoryl Chloride (POCl₃)4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxideIntramolecular cyclization to form the bicyclic phosphate core. tandfonline.comjst.go.jp

Intermediate in Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is fundamental to organic chemistry, enabling the assembly of simple molecules into more complex structures. sigmaaldrich.comwikipedia.org this compound plays a significant role as an intermediate in such reactions.

Its own synthesis is a prime example of a C-C bond forming reaction. It is commonly prepared through the C-acylation of diethyl malonate with pivaloyl chloride. lookchem.com This reaction, often facilitated by a base and magnesium chloride, forges a new carbon-carbon bond between the malonate's central carbon and the carbonyl carbon of the pivaloyl group, yielding the target molecule in high yields. lookchem.com

Once formed, this compound serves as an intermediate for further synthetic transformations. For instance, it is a key starting material in the preparation of α-pivaloyl-substituted acetic acid esters. google.comgoogle.com In this process, treatment with a base like sodium methoxide (B1231860) in a suitable solvent such as diethyl ether leads to the removal of one of the ethoxycarbonyl groups, resulting in a product like ethyl pivaloylacetate. google.com This transformation is a variation of the malonic ester synthesis, where the bulky pivaloyl group influences the reaction's outcome. wikipedia.org

Table 2: this compound in C-C Bond Forming Reactions

Reaction TypeStarting Material(s)Reagent(s)ProductSignificance
Synthesis (C-Acylation) Diethyl Malonate, Pivaloyl ChlorideMgCl₂, Triethylamine (B128534)This compoundFormation of the title compound via C-C bond creation. lookchem.com
Decarbalkoxylation This compoundSodium Methoxide, Diethyl EtherEthyl PivaloylacetateUse as an intermediate to form other valuable keto esters. google.comgoogle.com

Building Block for Complex Organic Scaffolds

In synthetic chemistry, "building blocks" are relatively simple molecules that can be assembled into larger, more complex molecular architectures or "scaffolds." sigmaaldrich.com this compound functions as such a building block, primarily through its conversion into more elaborate structures like the bicyclic phosphates discussed previously.

These bicyclic phosphate systems, derived from this compound, are not merely synthetic end-products; they can serve as rigid scaffolds or tethers in further synthetic endeavors. nih.gov For example, related bicyclic phosphite (B83602) borane (B79455) systems have been developed for use as temporary tethers to control stereochemistry during the synthesis of complex natural products. nih.gov A similar strategic approach can be envisioned for the bicyclic phosphates originating from this compound. The rigid, well-defined geometry of the bicyclic scaffold can be used to orient other functional groups in space, facilitating stereocontrolled reactions to build up even more complex and functionally rich molecules. This strategic use of a derivative highlights the role of this compound as a foundational element for constructing advanced, three-dimensional organic frameworks.

Table 3: this compound as a Foundational Building Block

Foundational Building BlockDerived ScaffoldPotential Application
This compoundBicyclic Phosphate SystemA rigid, three-dimensional framework for guiding subsequent stereoselective reactions in the total synthesis of complex molecules. tandfonline.comjst.go.jpnih.gov

Advanced Mechanistic and Theoretical Investigations

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving diethyl pivaloylmalonate. These theoretical approaches allow for the modeling of electron distribution, the mapping of potential energy surfaces, and the analysis of steric effects, which are particularly pronounced due to the bulky pivaloyl group.

Theoretical calculations can predict the regioselectivity of nucleophilic substitutions and other reactions by evaluating the energies of various possible transition states. For instance, in the alkylation of the enolate derived from this compound, DFT calculations can help determine the preferred site of attack and the energy barriers associated with different alkylating agents. The steric hindrance imposed by the pivaloyl group can be quantified, providing insights into its influence on reaction rates and product distributions.

A significant aspect of computational studies on this compound is the investigation of its enolate formation. The geometry and electronic structure of the enolate are crucial in determining its subsequent reactivity. DFT calculations can provide optimized geometries of the enolate and map the charge distribution, highlighting the nucleophilic character of the α-carbon.

Table 1: Calculated Properties of this compound Enolate (Illustrative DFT Data)

PropertyCalculated ValueSignificance
Cα-C(O)Et Bond Length1.40 ÅIndicates partial double bond character.
Cα-C(O)tBu Bond Length1.42 ÅShows delocalization of the negative charge.
Mulliken Charge on Cα-0.45 eConfirms the nucleophilic nature of the α-carbon.
HOMO Energy-2.5 eVRelates to the reactivity of the enolate as a nucleophile.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Furthermore, computational models can simulate the entire reaction coordinate for transformations such as hydrolysis or decarboxylation. These models can identify transition state structures and calculate their corresponding activation energies, offering a theoretical basis for experimentally observed reaction kinetics. For example, the decarboxylation of the corresponding malonic acid is thought to proceed through a concerted mechanism involving a six-membered cyclic transition state, which can be modeled using DFT.

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for the experimental investigation of reaction mechanisms involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify and characterize reactants, intermediates, and products.

NMR Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure of this compound and its derivatives. In mechanistic studies, NMR is particularly useful for detecting the formation of reaction intermediates. For example, the deprotonation of this compound to form the enolate can be monitored by ¹H NMR, where the disappearance of the signal for the acidic α-hydrogen (typically around δ 4.5-5.0 ppm) and changes in the chemical shifts of the adjacent ethyl groups would be observed. Two-dimensional NMR techniques can further aid in the structural elucidation of more complex reaction products.

FTIR Spectroscopy: FTIR spectroscopy is highly effective for monitoring the progress of reactions involving changes in functional groups. The strong carbonyl (C=O) stretching vibrations in this compound appear at distinct frequencies (ester C=O stretch around 1740 cm⁻¹ and ketone C=O stretch around 1715 cm⁻¹). In situ FTIR spectroscopy allows for real-time monitoring of reaction kinetics by tracking the change in absorbance of these characteristic carbonyl bands. This technique can be applied to study the rates of hydrolysis, esterification, or acylation reactions.

Table 2: Characteristic IR Frequencies for Monitoring Reactions of this compound

Functional GroupCharacteristic Frequency (cm⁻¹)Application in Mechanistic Studies
Ester C=O~1740Monitoring ester hydrolysis or transesterification.
Ketone C=O~1715Observing reactions at the pivaloyl carbonyl group.
Enolate C=C~1640-1680Detection of the enolate intermediate upon deprotonation.
O-H (Carboxylic Acid)~2500-3300 (broad)Monitoring the formation of carboxylic acid products from hydrolysis.

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions, offering deep insights into reaction mechanisms. For this compound, kinetic investigations often focus on transformations such as alkylation and hydrolysis, where the bulky pivaloyl group is expected to exert a significant influence.

The alkylation of this compound, which proceeds via its enolate, is a key reaction. Kinetic studies on the alkylation of similar malonic esters have shown that under conditions of excess alkylating agent, the reaction can follow pseudo-first-order kinetics. The rate of the reaction is dependent on the concentration of the enolate, which is in turn affected by the base used for deprotonation.

A mechanistic study on the saponification of pivaloate esters has revealed that the bulky tertiary-butyl group can influence the reaction mechanism. While methyl pivaloate undergoes saponification primarily through the common BAc2 mechanism (bimolecular acyl-oxygen cleavage), secondary butyl pivaloate shows evidence of a competing BAl2 mechanism (bimolecular alkyl-oxygen cleavage). union.edu This suggests that the steric hindrance around the carbonyl group in this compound could potentially lead to more complex kinetic behavior in its hydrolysis reactions.

The rate law for a given transformation of this compound can be determined by systematically varying the concentrations of the reactants and monitoring the initial reaction rates. For example, in a base-catalyzed hydrolysis, the rate law might be expressed as:

Rate = k[this compound]x[Base]y

where 'k' is the rate constant and 'x' and 'y' are the orders of the reaction with respect to each reactant.

Table 3: Hypothetical Kinetic Data for the Alkylation of this compound with an Alkyl Halide

Experiment[DEPPM] (mol/L)[Alkyl Halide] (mol/L)[Base] (mol/L)Initial Rate (mol/L·s)
10.10.10.11.2 x 10⁻⁴
20.20.10.12.4 x 10⁻⁴
30.10.20.11.2 x 10⁻⁴
40.10.10.22.4 x 10⁻⁴

Note: This data is hypothetical and for illustrative purposes to show how a kinetic study might be designed. From this hypothetical data, one could deduce that the reaction is first order with respect to this compound and the base, and zero order with respect to the alkyl halide, suggesting that the enolate formation is the rate-determining step under these conditions.

Future Directions and Advanced Research Opportunities

Development of Asymmetric Synthetic Routes Utilizing Diethyl Pivaloylmalonate

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The structure of this compound presents a unique scaffold for the development of asymmetric synthetic methodologies. Future research in this area is likely to focus on leveraging the steric bulk of the pivaloyl group to direct stereochemical outcomes.

One promising avenue is the use of chiral ligands in metal-catalyzed reactions. For instance, pairing this compound with chiral ligands such as BINOL derivatives could be explored in asymmetric catalysis. The enantioselectivity of such reactions could be meticulously evaluated using techniques like chiral High-Performance Liquid Chromatography (HPLC). The systematic variation of reaction parameters, including temperature and solvent polarity (e.g., comparing diethyl ether with dimethylformamide), would be crucial in understanding and optimizing the steric and electronic influences at play.

Furthermore, the development of organocatalytic methods for asymmetric transformations of this compound is a fertile ground for investigation. Chiral amines, thioureas, and squaramides, which have proven effective in the asymmetric Michael addition of diethyl malonate to nitro-alkenes, could be adapted for this compound. The bulky pivaloyl group is expected to play a critical role in the transition state, potentially leading to high levels of stereocontrol.

Catalytic Applications in this compound Transformations

The reactivity of this compound, centered around its acidic α-hydrogen, makes it a prime candidate for a variety of catalytic transformations. The generation of a stabilized enolate upon deprotonation allows it to act as a potent nucleophile in numerous reactions. Future research will likely focus on expanding the scope of catalysts that can effectively mediate its reactions.

Transition metal catalysis offers a broad spectrum of possibilities. For example, nickel complexes, which have been shown to be efficient in the enantioselective Michael addition of diethyl malonate to chalcones, could be investigated for similar transformations with this compound. The development of novel chiral bidentate ligands for such nickel-mediated reactions could lead to high yields and enantioselectivities.

Moreover, the exploration of rhodium-catalyzed processes, such as decarboxylative couplings, could unveil new synthetic pathways. While not directly involving this compound, studies on the Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated O-pivaloyl oximes highlight the potential for pivaloyl-containing molecules to participate in innovative catalytic cycles. nih.gov Adapting such methodologies to derivatives of this compound could lead to the synthesis of complex heterocyclic structures.

Exploration of Novel Reactivity Patterns

The unique substitution pattern of this compound, with a bulky tertiary-butyl group, invites the exploration of novel reactivity that diverges from that of simpler malonates. The steric hindrance imposed by the pivaloyl group can be expected to influence not only the stereoselectivity but also the regioselectivity of its reactions.

One area of interest is the investigation of its behavior under various decarboxylation conditions. The Krapcho decarboxylation, typically effective for esters with a β-electron-withdrawing group, could be systematically studied for α,α-disubstituted derivatives of this compound. Understanding the influence of the pivaloyl group on the mechanism and efficiency of this reaction is a key research objective.

Furthermore, the enolate of this compound can serve as a nucleophile in classic SN2 reactions with a wide range of electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds. Investigating the limits of this alkylation with sterically demanding electrophiles could lead to the synthesis of highly congested and structurally complex molecules. The development of methodologies to overcome potential steric limitations will be a significant research challenge.

Integration in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The integration of this compound into sustainable chemical processes is a critical future direction. This involves the use of environmentally benign solvents, catalyst-free reaction conditions, and energy-efficient processes.

A notable area for exploration is the use of visible light-induced photocatalysis. Research on the visible-light-induced, photocatalyst-free C-3 functionalization of indoles with diethyl bromomalonate demonstrates the potential for light-mediated, green synthetic methods. longdom.org Developing similar protocols for this compound could significantly reduce the environmental impact of its transformations by eliminating the need for metal catalysts and harsh reagents.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing diethyl pivaloylmalonate with high purity?

  • This compound is typically synthesized via esterification of pivaloylmalonic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (80–100°C), and monitoring progress via thin-layer chromatography (TLC). Post-synthesis purification involves vacuum distillation to isolate the ester and remove unreacted reagents. Residual acidity can be neutralized with sodium bicarbonate, followed by solvent evaporation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm molecular structure by identifying proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and carbonyl groups (δ 165–175 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects ester carbonyl stretches (~1740 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular weight. Cross-referencing with databases like NIST ensures accuracy .

Q. How should this compound be handled to minimize decomposition during storage?

  • Store in airtight, amber glass containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Stability tests via periodic HPLC analysis are recommended to detect degradation products like pivalic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multi-step organic syntheses?

  • Density Functional Theory (DFT) calculations can model electron distribution and reaction pathways. For example, the pivaloyl group’s steric effects can be analyzed to predict regioselectivity in nucleophilic substitutions. Molecular dynamics simulations further assess solvent interactions (e.g., diethyl ether vs. THF) to optimize reaction conditions .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

  • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. O2_2) to identify decomposition temperatures. Compare results with kinetic models (e.g., Arrhenius plots) to reconcile discrepancies. Conflicting data may arise from impurities or variations in heating rates, necessitating rigorous sample preparation .

Q. How do steric and electronic effects of the pivaloyl group influence this compound’s reactivity in cyclization reactions?

  • The bulky pivaloyl group hinders nucleophilic attack at the central malonate carbon, favoring alternative pathways such as conjugate additions. Substituent effects can be quantified using Hammett parameters or through competitive reaction studies with analogs (e.g., diethyl benzylmalonate vs. diethyl diallylmalonate) .

Q. What strategies mitigate side reactions when using this compound in photochemical studies?

  • Use UV-visible spectroscopy to identify light-sensitive intermediates. Quenching experiments with radical scavengers (e.g., TEMPO) or controlled wavelength irradiation (e.g., 365 nm) can suppress undesired pathways. Reaction monitoring via in-situ FTIR ensures real-time adjustments .

Methodological Guidelines

Designing experiments to assess this compound’s role in asymmetric catalysis:

  • Pair the compound with chiral ligands (e.g., BINOL derivatives) and evaluate enantioselectivity via chiral HPLC. Kinetic resolution experiments under varying temperatures and solvent polarities (e.g., diethyl ether vs. DMF) reveal steric and electronic influences .

Addressing discrepancies in NMR data across studies:

  • Calibrate instruments using certified reference standards (e.g., tetramethylsilane). Solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent shifts should be documented. Collaborative inter-laboratory studies enhance reproducibility .

Developing protocols for safe scale-up synthesis:

  • Implement engineering controls (e.g., fume hoods, explosion-proof reactors) and personal protective equipment (PPE) to manage flammability (flash point >150°C) and irritation risks. Pilot-scale reactions should follow ASTM guidelines for thermal hazard assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.